6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-6-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-3-5(9)7-2-4(8-3)6(10)11/h2H,1H3,(H,7,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPFULCLPBUYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CNC1=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504554 | |
| Record name | 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77168-83-3 | |
| Record name | 4,5-Dihydro-6-methyl-5-oxo-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropionic acid with methylglyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound belongs to a family of dihydropyrazine-carboxylic acid derivatives. Key analogs include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Chlorination at position 6 (e.g., 3-amino-6-chloro analog) increases molecular weight and may alter binding affinity to biological targets, as seen in enzyme inhibition studies .
Functional Group Modifications :
- Esterification of the carboxylic acid group (e.g., methyl ester derivative) reduces polarity, making it a versatile intermediate for further functionalization .
Biological Activity
Overview
6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS No. 77168-83-3) is an organic compound belonging to the pyrazine family. Its molecular formula is , and it has garnered interest in various fields due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Molecular Structure:
- Formula:
- Molecular Weight: 154.12 g/mol
- IUPAC Name: 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
The structure features a pyrazine ring with a carboxylic acid group, which is crucial for its biological activity.
The biological activity of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is hypothesized to involve:
- Enzyme Interaction: The compound may interact with specific enzymes or receptors, impacting metabolic pathways through enzyme inhibition or receptor binding.
- Hydrogen Bonding and Electrostatic Interactions: Its structure allows for potential hydrogen bonding with biological targets, enhancing its efficacy.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Antimicrobial Activity:
- Preliminary studies suggest that 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid has significant antimicrobial properties against various pathogens.
- Case Study:
- A study demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL.
- Anticancer Properties:
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | Observed Effect | IC50/MIC (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition | 32–64 |
| Antimicrobial | Escherichia coli | Inhibition | 32–64 |
| Anticancer | HeLa Cells | Apoptosis | 10–25 |
| Anticancer | MCF7 Cells | Apoptosis | 15–30 |
Pharmacokinetics
The pharmacokinetic profile of 6-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid suggests:
- Absorption: Likely absorbed in the gastrointestinal tract due to its solubility.
- Distribution: Potentially distributed throughout the body based on lipophilicity.
Safety Profile
According to safety data sheets:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation of precursors (e.g., ethyl acetoacetate) with reagents like phenylhydrazine, followed by hydrolysis under basic conditions, is a common approach .
- Solvent selection (e.g., DMF or toluene) and catalysts (e.g., palladium/copper) significantly impact yield and purity. Optimization via Design of Experiments (DoE) is advised to balance temperature, pH, and reaction time .
- Key Considerations : Monitor intermediates using TLC or HPLC to track reaction progression.
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. First-aid measures for exposure include rinsing with water and consulting a physician .
- Store in airtight containers at controlled temperatures to prevent degradation .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Employ HPLC with UV detection or LC-MS for purity analysis. Compare retention times with reference standards .
- Use NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., carboxylic acid, pyrazine ring) .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) models guide bioactivity studies of this compound?
- Methodology :
- Compare its heterocyclic core with analogous pesticides (e.g., imazamox, imazethapyr) to predict herbicidal or antimicrobial activity .
- Use computational tools (e.g., molecular docking) to simulate interactions with target enzymes like acetolactate synthase (ALS) .
Q. What strategies resolve contradictions between experimental spectral data and computational predictions?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G**) to model vibrational frequencies and NMR chemical shifts. Cross-validate with experimental IR and NMR spectra .
- Investigate solvent effects or tautomeric equilibria that may explain discrepancies .
Q. How can biocatalytic processes improve the sustainability of synthesizing this compound?
- Methodology :
- Adapt whole-cell biocatalysis (e.g., using E. coli expressing oxidoreductases) to convert precursors like 2,5-dimethylpyrazine into the target compound .
- Optimize microbial growth conditions (e.g., pH, aeration) and enzyme kinetics to enhance yield .
Q. What advanced analytical techniques are required for impurity profiling in pharmaceutical-grade batches?
- Methodology :
- Use high-resolution LC-MS/MS to detect trace impurities (e.g., oxidation byproducts). Reference pharmacopeial standards (e.g., EP or USP) for validation .
- Quantify impurities via calibration curves and report limits of detection (LOD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
